2-chloro-N-methylquinazolin-4-amine

Purity assessment Solid-state characterization Process chemistry

2-Chloro-N-methylquinazolin-4-amine (CAS 83260-68-8) is a heterocyclic organic compound belonging to the quinazoline class, characterized by a bicyclic structure fused with a pyrimidine ring. It features a chloro substituent at the 2-position and an N-methylamino group at the 4-position, making it a versatile building block for medicinal chemistry and kinase inhibitor development.

Molecular Formula C9H8ClN3
Molecular Weight 193.63 g/mol
CAS No. 83260-68-8
Cat. No. B3033105
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-chloro-N-methylquinazolin-4-amine
CAS83260-68-8
Molecular FormulaC9H8ClN3
Molecular Weight193.63 g/mol
Structural Identifiers
SMILESCNC1=NC(=NC2=CC=CC=C21)Cl
InChIInChI=1S/C9H8ClN3/c1-11-8-6-4-2-3-5-7(6)12-9(10)13-8/h2-5H,1H3,(H,11,12,13)
InChIKeyWOQPXJFIZBEYCQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Chloro-N-methylquinazolin-4-amine (CAS 83260-68-8) Procurement-Ready Baseline and Chemical Identity


2-Chloro-N-methylquinazolin-4-amine (CAS 83260-68-8) is a heterocyclic organic compound belonging to the quinazoline class, characterized by a bicyclic structure fused with a pyrimidine ring [1]. It features a chloro substituent at the 2-position and an N-methylamino group at the 4-position, making it a versatile building block for medicinal chemistry and kinase inhibitor development [1]. Its molecular formula is C9H8ClN3, with a molecular weight of 193.63 g/mol [1]. The compound is typically supplied as a powder with a purity of ≥95% and is stable at room temperature .

Why Generic Quinazoline Substitution Cannot Replace 2-Chloro-N-methylquinazolin-4-amine in Targeted Syntheses


The unique combination of a chloro leaving group at the C2 position and an N-methyl secondary amine at the C4 position confers distinct electronic and steric properties that govern regioselective functionalization [1]. Simple substitution with analogs such as 2-chloroquinazolin-4-amine (CAS 59870-43-8, lacking the N-methyl group) or N-methylquinazolin-4-amine (CAS 7154-47-4, lacking the 2-chloro) leads to divergent reactivity profiles in nucleophilic aromatic substitution (SNAr) reactions and downstream biological activity [1]. Consequently, interchangeability without experimental validation risks synthetic failure or compromised compound performance.

Quantitative Differentiator Guide: 2-Chloro-N-methylquinazolin-4-amine vs. Closest Analogs


Melting Point Elevation as a Purity and Handling Indicator

2-Chloro-N-methylquinazolin-4-amine exhibits a melting point of 212-213°C, which is significantly higher than that of 2,4-dichloroquinazoline (117-119°C) and 4-chloroquinazoline (96-100°C), and comparable to 2-chloroquinazolin-4-amine (not explicitly reported but boiling point data suggests a lower solidus) . This elevated melting point is a direct consequence of stronger intermolecular hydrogen bonding due to the secondary amine, facilitating easier purification and handling as a solid intermediate.

Purity assessment Solid-state characterization Process chemistry

Molecular Weight Differentiation for Precise Molar Calculations

The molecular weight of 2-chloro-N-methylquinazolin-4-amine is 193.63 g/mol, which is distinct from its close analogs: 2-chloroquinazolin-4-amine (179.61 g/mol) and N-methylquinazolin-4-amine (159.19 g/mol) [1]. This 14-34 g/mol difference, arising from the presence of both chloro and methylamino moieties, directly influences molar ratios in stoichiometric reactions and the calculation of exact concentrations for biological assays.

Reaction stoichiometry Quantitative analysis Synthesis planning

Divergent Hazard Profile: Reduced Oral Toxicity Classification

2-Chloro-N-methylquinazolin-4-amine is classified with GHS hazard statements H302 (Harmful if swallowed) and H315 (Causes skin irritation) [1]. In contrast, the structurally related 4-chloroquinazoline carries the more severe H301 (Toxic if swallowed) and H318 (Causes serious eye damage) classifications . This quantifiable difference in hazard labeling directly impacts laboratory safety protocols, personal protective equipment requirements, and shipping regulations.

Safety handling Regulatory compliance Occupational health

Distinct Boiling Point and Thermal Stability Profile

The boiling point of 2-chloro-N-methylquinazolin-4-amine is reported as 306.3°C at 760 mmHg [1]. This value lies between that of 2-chloroquinazolin-4-amine (313.6°C) and N-methylquinazolin-4-amine (314.6°C, predicted), yet is significantly lower than 2,4-dichloroquinazoline (273.3°C) . This intermediate volatility allows for potential purification via sublimation or short-path distillation, while its thermal stability up to 300°C ensures compatibility with high-temperature synthetic transformations.

Thermal analysis Purification methods Process optimization

Optimal Application Scenarios for 2-Chloro-N-methylquinazolin-4-amine Driven by Quantitative Differentiation


Regioselective SNAr Reactions for Targeted Quinazoline Functionalization

The distinct electronic environment created by the 2-chloro and 4-methylamino groups directs nucleophilic attack exclusively to the C2 position, as documented in synthetic protocols leading to potent kinase inhibitors [1]. This selectivity prevents undesired side reactions at C4, maximizing yield and purity in multistep syntheses.

Solid-Phase Synthesis and Automated Library Construction

With a high melting point of 212-213°C and thermal stability up to 306°C , this compound remains non-volatile and crystalline under solid-phase synthesis conditions, enabling its use as a scaffold in automated parallel synthesis platforms without degradation.

Precursor for Late-Stage Diversification in Medicinal Chemistry

The presence of a secondary amine allows for direct N-alkylation or acylation, while the chloro group can be displaced with amines, alcohols, or thiols. This dual reactivity has been exploited to generate libraries of 2,4-disubstituted quinazolines, some exhibiting low nanomolar activity against cancer cell lines [2].

Reference Standard for Analytical Method Development

Given its well-defined physicochemical properties—including a sharp melting point, distinct molecular weight, and established 1H NMR signature —this compound serves as a reliable reference standard for calibrating HPLC retention times, mass spectrometry detection, and NMR spectroscopy in quality control laboratories.

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